molecular formula C14H15FN2O2 B2558145 Tert-butyl 7-fluoroquinolin-4-ylcarbamate CAS No. 1447607-36-4

Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Cat. No. B2558145
CAS RN: 1447607-36-4
M. Wt: 262.284
InChI Key: TZGZDBZYNMFJIB-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a chemical compound with the molecular formula C14H15FN2O2 . It has a molecular weight of 262.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl 7-fluoroquinolin-4-ylcarbamate, indicates their widespread use in industrial and commercial products to inhibit oxidative reactions and prolong product shelf life. These compounds have been detected in various environmental matrices and human tissues, suggesting widespread exposure. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic, highlighting the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Chloroquine-Containing Compounds

Chloroquine (CQ) and its derivatives, including compounds with similar scaffolds to this compound, have been repurposed for various therapeutic applications beyond their antimalarial effects. This includes potential roles in managing infectious and non-infectious diseases, with novel compounds and compositions based on the CQ scaffold being studied for their biochemical properties and therapeutic applications (Njaria et al., 2015).

Antitumor and Antibacterial Fluoroquinolones

Fluoroquinolones, a class of synthetic antibacterial agents, have been repositioned for anticancer applications through modifications at specific positions, including the C-7 or the carboxylic C-3 groups. This repositioning is supported by research highlighting their variable biological effects and potential beyond antibacterial activity (Samir et al., 2021). Similar findings underscore the antitumor potential of fluoroquinolones, with chemical modifications enhancing their anticancer activity, suggesting a promising avenue for the design of novel anticancer fluoroquinolone candidates (Abdel-Aal et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-(7-fluoroquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZDBZYNMFJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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